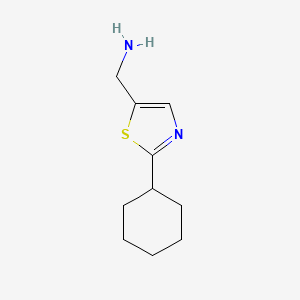

(2-Cyclohexylthiazol-5-yl)methanamine

Beschreibung

Eigenschaften

Molekularformel |

C10H16N2S |

|---|---|

Molekulargewicht |

196.31 g/mol |

IUPAC-Name |

(2-cyclohexyl-1,3-thiazol-5-yl)methanamine |

InChI |

InChI=1S/C10H16N2S/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h7-8H,1-6,11H2 |

InChI-Schlüssel |

CNQLLZIAFIQQQN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C2=NC=C(S2)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Approach

One of the most prevalent methods involves the cyclization of primary amines with carbon disulfide (CS₂) under specific conditions, leading to thiazoline or thiazole derivatives, which can subsequently be oxidized or functionalized to yield (2-Cyclohexylthiazol-5-yl)methanamine.

Detailed Procedure

- Reactants : Cyclohexylamine (as the primary amine), carbon disulfide.

- Reaction Conditions : Typically performed under inert atmosphere (nitrogen or argon) at elevated temperatures (~140°C).

- Process :

- The primary amine reacts with CS₂ to form a dithiocarbamate intermediate.

- Intramolecular cyclization occurs, forming a thiazoline or thiazole ring.

- The intermediate can be isolated directly or further oxidized to the aromatic thiazole.

Research Data

Material Data Table

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Cyclohexylamine + CS₂ | 140°C, inert atmosphere | ~80% | Formation of thiazoline intermediate |

| 2 | Oxidation (if necessary) | Mild oxidants | Variable | Conversion to thiazole |

Direct Cyclization of 2-Amino-Substituted Thiazoles

Methodology

- Starting from 2-amino-thiazoles, selective substitution at the 5-position with a methylene group can be achieved through nucleophilic substitution or via Mannich-type reactions.

- This approach allows for the direct introduction of the amino methyl group at the 5-position of the thiazole ring.

Synthesis Route

Literature Evidence

Material Data Table

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | α-Haloketone + Thiourea | Reflux | High | Forms 2-amino-thiazole core |

| 2 | Formaldehyde + base | Room temp to mild heating | Moderate to high | Alkylation at 5-position |

Multicomponent Synthesis Using Primary Amines, CS₂, and Alkylating Agents

Recent Advances

- A streamlined, environmentally friendly method involves a one-pot reaction of primary amines (e.g., cyclohexylamine), CS₂, and formaldehyde or paraformaldehyde.

- This approach yields the target compound directly with high efficiency.

Experimental Conditions

- Reagents : Cyclohexylamine, CS₂, formaldehyde.

- Solvent : Dimethyl sulfoxide (DMSO) or ethanol.

- Temperature : 100–140°C.

- Duration : 12–24 hours.

- Outcome : Yields up to 80%, with purification via chromatography.

Research Data

Material Data Table

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Cyclohexylamine + CS₂ + Formaldehyde | 140°C, DMSO | 75–80% | One-pot synthesis |

Summary of Key Preparation Strategies

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Cyclization of primary amines with CS₂ | Straightforward, high yield | Requires elevated temperature, inert atmosphere | 70–80% |

| Functionalization of 2-amino-thiazoles | Precise substitution, good for derivatives | Multi-step, requires purification | 60–75% |

| One-pot multicomponent reactions | Environmentally friendly, efficient | Possible side reactions | 75–80% |

Analyse Chemischer Reaktionen

Types of Reactions

(2-Cyclohexylthiazol-5-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Cyclohexylthiazol-5-yl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Cyclohexylthiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Key structural analogs include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.